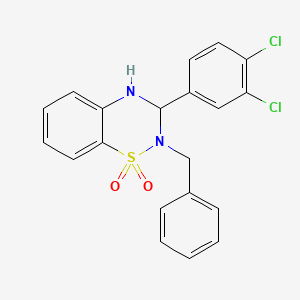![molecular formula C25H23NO4 B11589164 butyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate](/img/structure/B11589164.png)
butyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(9H-xanthene-9-amido)benzoate: is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound features a xanthene core linked to a benzoate moiety through an amide bond, with a butyl group attached to the benzoate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Method: The synthesis of xanthene derivatives often involves the condensation of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride. This method can be adapted to introduce the benzoate and butyl groups.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride and phosphoryl chloride to improve yields and reduce reaction times.
Microwave-Assisted Synthesis: Recent advancements include the use of microwave heating to accelerate the reaction and improve yields.
Industrial Production Methods: Industrial production of butyl 4-(9H-xanthene-9-amido)benzoate may involve large-scale adaptations of the above methods, with optimizations for cost, efficiency, and environmental impact. Catalysts such as ytterbium, palladium, ruthenium, and copper may be employed to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Dyes: Xanthene derivatives are widely used as fluorescent dyes in various analytical techniques.
Biology and Medicine:
Anticancer Agents: Xanthene derivatives have shown promising anticancer activities, making them potential candidates for drug development.
Antioxidants: The compound exhibits antioxidant properties, which can be harnessed in therapeutic applications.
Industry:
Wirkmechanismus
The mechanism of action of butyl 4-(9H-xanthene-9-amido)benzoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Xanthone: A simpler xanthene derivative with similar biological activities.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.
Uniqueness: Butyl 4-(9H-xanthene-9-amido)benzoate stands out due to its unique combination of a xanthene core, benzoate moiety, and butyl group, which confer specific chemical and biological properties. Its structural features allow for diverse applications in various fields, making it a versatile compound .
Eigenschaften
Molekularformel |
C25H23NO4 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
butyl 4-(9H-xanthene-9-carbonylamino)benzoate |
InChI |
InChI=1S/C25H23NO4/c1-2-3-16-29-25(28)17-12-14-18(15-13-17)26-24(27)23-19-8-4-6-10-21(19)30-22-11-7-5-9-20(22)23/h4-15,23H,2-3,16H2,1H3,(H,26,27) |
InChI-Schlüssel |
VIVWBXCYNRYMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Butoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589081.png)
![methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11589085.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11589089.png)
![5-{[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11589102.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589106.png)
![(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589107.png)
![4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium](/img/structure/B11589125.png)
![6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11589140.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11589142.png)
![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589144.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589148.png)
![ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11589150.png)

![5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11589162.png)
